N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine
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Overview
Description
N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine is a compound that belongs to the class of indazole derivatives Indazole is a heterocyclic aromatic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine typically involves the reaction of 3-phenyl-1H-indazole with N,N-dimethylpropan-1-amine. One common method involves the use of a palladium-catalyzed coupling reaction, where the indazole derivative is reacted with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can bind to the active site of enzymes, inhibiting their function or altering their activity. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole: This compound shares a similar indazole core structure but differs in the substituents attached to the indazole ring.
Benzydamine: Another indazole derivative with similar structural features but different functional groups.
Uniqueness
N,N-Dimethyl-3-(3-phenyl-1H-indazol-1-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61365-77-3 |
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Molecular Formula |
C18H21N3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-phenylindazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C18H21N3/c1-20(2)13-8-14-21-17-12-7-6-11-16(17)18(19-21)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3 |
InChI Key |
RRWJZZKNFVXQCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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